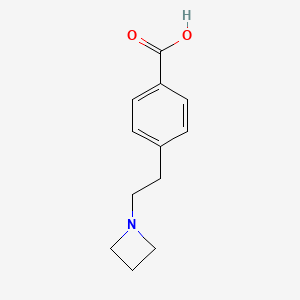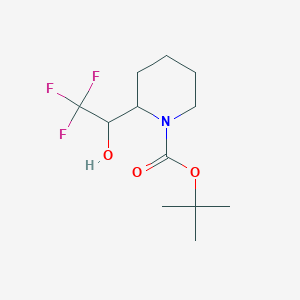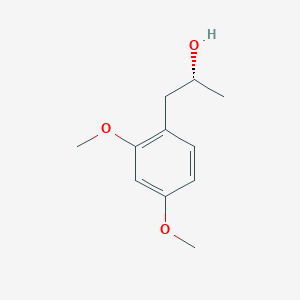
(R)-1-(2,4-Dimethoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,4-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It belongs to the class of aromatic compounds and is characterized by the presence of two methoxy groups attached to a phenyl ring and a hydroxyl group on the propanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dimethoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, ®-1-(2,4-Dimethoxyphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production methods for ®-1-(2,4-Dimethoxyphenyl)propan-2-ol may involve catalytic hydrogenation processes, where the ketone is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method ensures high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,4-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.
Major Products Formed
Oxidation: ®-1-(2,4-Dimethoxyphenyl)propan-2-one.
Reduction: ®-1-(2,4-Dimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(2,4-Dimethoxyphenyl)propan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(2,4-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2,4-Dimethoxyphenyl)propan-2-one
- ®-1-(2,4-Dimethoxyphenyl)propane
- ®-1-(3,4-Dimethoxyphenyl)propan-2-ol
Uniqueness
®-1-(2,4-Dimethoxyphenyl)propan-2-ol is unique due to the specific arrangement of methoxy groups on the phenyl ring and the presence of a chiral center, which imparts distinct stereochemical properties
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(2R)-1-(2,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1 |
Clé InChI |
GQZAFJKRMBGHPU-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC1=C(C=C(C=C1)OC)OC)O |
SMILES canonique |
CC(CC1=C(C=C(C=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


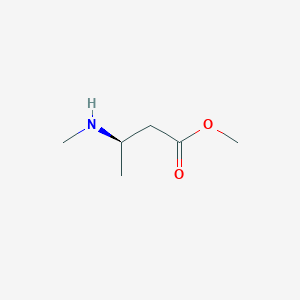
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)

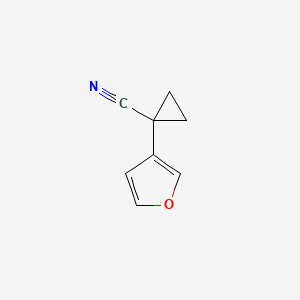

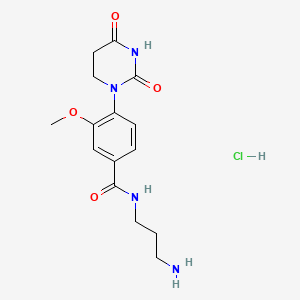

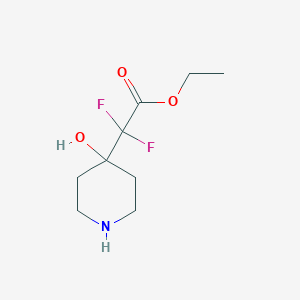
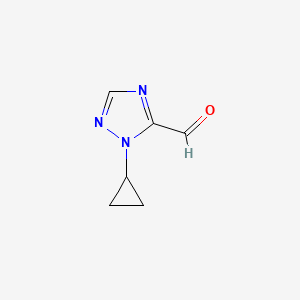
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
